Elsubrutinib (ABBV-105): A Technical Guide to its Discovery and Synthesis
Elsubrutinib (ABBV-105): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsubrutinib (ABBV-105) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). Developed by AbbVie, Elsubrutinib has been investigated for the treatment of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). This technical guide provides an in-depth overview of the discovery, mechanism of action, and detailed chemical synthesis of Elsubrutinib. It also includes comprehensive experimental protocols for key assays used in its preclinical characterization, along with a summary of its biological activity.
Discovery and Development
Elsubrutinib was discovered and developed by AbbVie as part of their program to identify next-generation BTK inhibitors with improved selectivity and safety profiles for the treatment of autoimmune diseases. The development of selective BTK inhibitors was a strategic focus to target B-cell-mediated inflammatory processes. Clinical trials have evaluated Elsubrutinib both as a monotherapy and in combination with other immunomodulatory agents, such as the JAK1 inhibitor upadacitinib, for conditions like SLE and RA.
Mechanism of Action
Elsubrutinib is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. BTK is a key component of the BCR signaling pathway, which is essential for B-cell development, differentiation, and activation. By irreversibly binding to the cysteine residue (Cys481) in the active site of BTK, Elsubrutinib blocks its kinase activity. This inhibition disrupts downstream signaling cascades, leading to reduced B-cell proliferation and activation, thereby mitigating the autoimmune and inflammatory responses characteristic of diseases like SLE and RA.
Signaling Pathway
Caption: Elsubrutinib's mechanism of action in the BTK signaling pathway.
Chemical Synthesis of Elsubrutinib
The chemical synthesis of Elsubrutinib is detailed in patent WO2014210255A1, where it is described as Example 30 (the (S)-enantiomer). The synthesis involves a multi-step process culminating in the formation of the final pyrazole carboxamide structure with the crucial acryloyl moiety for covalent modification of BTK.
Synthesis Scheme
Caption: Synthetic scheme for Elsubrutinib (ABBV-105).
Detailed Synthetic Protocol
The synthesis of Elsubrutinib proceeds through several key intermediates. The following is a representative, detailed protocol based on the procedures outlined in patent WO2014210255A1.
Step 1: Synthesis of 5-amino-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide
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A mixture of ethyl 2-cyanoacetate and 2-methyl-4-aminopyridine is reacted under basic conditions to form a pyrazolone intermediate.
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The intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the corresponding chloropyrazole.
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Finally, amination of the chloropyrazole with ammonia affords the key intermediate, 5-amino-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide.
Step 2: Synthesis of (S)-tert-butyl 3-(4-carbamoyl-5-((2-methylpyridin-4-yl)amino)-1H-pyrazol-1-yl)piperidine-1-carboxylate
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5-amino-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide is reacted with (S)-tert-butyl 3-formylpiperidine-1-carboxylate in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the piperidine-substituted pyrazole.
Step 3: Synthesis of (S)-5-amino-1-(piperidin-3-yl)-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide
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The Boc protecting group on the piperidine nitrogen is removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).
Step 4: Synthesis of Elsubrutinib ((S)-5-amino-1-(1-acryloylpiperidin-3-yl)-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide)
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The deprotected piperidine intermediate is reacted with acryloyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), in a solvent like DCM at a low temperature (e.g., 0 °C) to yield Elsubrutinib.
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The final product is purified by standard chromatographic techniques.
Quantitative Data
| Parameter | Value | Reference |
| BTK Catalytic Domain IC₅₀ | 0.18 µM | [1][2] |
| BTK (C481S mutant) IC₅₀ | 2.6 µM | [1] |
Experimental Protocols
BTK Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies BTK activity by measuring the amount of ADP produced during the kinase reaction.[3][4][5][6][7]
Caption: Workflow for the ADP-Glo™ BTK kinase inhibition assay.
Methodology:
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Reagent Preparation: Prepare solutions of recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and serial dilutions of Elsubrutinib in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
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Kinase Reaction: In a 384-well plate, add the BTK enzyme, substrate, and Elsubrutinib. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
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ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
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ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
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Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the BTK activity.
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Data Analysis: Calculate the percent inhibition of BTK activity at each Elsubrutinib concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
B-cell Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the inhibitory effect of Elsubrutinib on B-cell proliferation following stimulation of the B-cell receptor.[8][9][10][11][12]
Methodology:
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Cell Preparation: Isolate primary B-cells from human peripheral blood mononuclear cells (PBMCs) or use a B-cell line.
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Cell Culture: Plate the B-cells in a 96-well plate in a suitable culture medium.
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Treatment and Stimulation: Add serial dilutions of Elsubrutinib to the wells. After a pre-incubation period, stimulate the cells with an anti-IgM antibody to cross-link the BCR and induce proliferation.
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³H-Thymidine Labeling: After 48-72 hours of incubation, add ³H-thymidine to each well and incubate for an additional 18-24 hours.
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Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.
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Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
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Data Analysis: Determine the effect of Elsubrutinib on B-cell proliferation by comparing the counts per minute (CPM) in treated wells to untreated, stimulated controls.
Basophil Activation Assay (Flow Cytometry)
This assay assesses the effect of Elsubrutinib on basophil activation by measuring the surface expression of activation markers, such as CD63, following stimulation.[13][14][15][16][17]
Methodology:
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Blood Collection: Obtain fresh human whole blood.
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Treatment and Stimulation: Aliquot the whole blood into tubes and pre-incubate with serial dilutions of Elsubrutinib. Stimulate basophil activation by adding an anti-IgE antibody or a relevant allergen.
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Staining: After a short incubation (e.g., 15-30 minutes at 37°C), stop the reaction and stain the cells with fluorescently labeled antibodies against a basophil-specific marker (e.g., CD203c or CCR3) and an activation marker (CD63).
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Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
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Flow Cytometry: Acquire the samples on a flow cytometer.
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Data Analysis: Gate on the basophil population and quantify the percentage of CD63-positive cells to determine the level of activation and the inhibitory effect of Elsubrutinib.
In Vivo Efficacy Models
A widely used preclinical model for rheumatoid arthritis.[18][19][20][21]
Methodology:
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Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize susceptible rat strains (e.g., Lewis rats) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 7-10 days later.
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Treatment: Begin oral administration of Elsubrutinib or vehicle control at the onset of clinical signs of arthritis or prophylactically.
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Clinical Assessment: Monitor the animals regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of joint inflammation.
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Histopathology: At the end of the study, collect joints for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
A spontaneous model of lupus that mimics many features of the human disease.[22][23][24][25][26]
Methodology:
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Animal Model: Use female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling SLE.
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Treatment: Begin oral administration of Elsubrutinib or vehicle control at an age when disease manifestations, such as proteinuria, typically begin to appear (e.g., 20-24 weeks of age).
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Monitoring:
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Proteinuria: Monitor urine protein levels weekly as an indicator of kidney damage.
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Autoantibodies: Measure serum levels of anti-dsDNA antibodies by ELISA at regular intervals.
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Survival: Monitor and record animal survival.
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Terminal Analysis: At the end of the study, collect kidneys for histopathological evaluation of glomerulonephritis and immune complex deposition. Analyze serum for markers of kidney function (e.g., blood urea nitrogen).
Conclusion
Elsubrutinib (ABBV-105) is a promising, selective, and irreversible BTK inhibitor with a well-defined mechanism of action. Its discovery and development by AbbVie represent a targeted approach to treating B-cell-mediated autoimmune diseases. The synthetic route to Elsubrutinib is well-documented, and its preclinical characterization has been performed using a suite of robust in vitro and in vivo assays that have demonstrated its potential as a therapeutic agent for conditions such as systemic lupus erythematosus and rheumatoid arthritis. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science behind Elsubrutinib.
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